Cinchonan-3,9-diol, 6'-methoxy-, (8alpha,9R)- Cinchonan-3,9-diol, 6'-methoxy-, (8alpha,9R)- 3-hydroxyquinine is a cinchona alkaloid. It derives from a quinine and a quinine(1+). It is a conjugate base of a 3-hydroxyquininium.
Brand Name: Vulcanchem
CAS No.: 78549-61-8
VCID: VC0022115
InChI: InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18-,19+,20+/m0/s1
SMILES: COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O
Molecular Formula: C₂₀H₂₁D₃N₂O₃
Molecular Weight: 340.4 g/mol

Cinchonan-3,9-diol, 6'-methoxy-, (8alpha,9R)-

CAS No.: 78549-61-8

Reference Standards

VCID: VC0022115

Molecular Formula: C₂₀H₂₁D₃N₂O₃

Molecular Weight: 340.4 g/mol

Cinchonan-3,9-diol, 6'-methoxy-, (8alpha,9R)- - 78549-61-8

CAS No. 78549-61-8
Product Name Cinchonan-3,9-diol, 6'-methoxy-, (8alpha,9R)-
Molecular Formula C₂₀H₂₁D₃N₂O₃
Molecular Weight 340.4 g/mol
IUPAC Name (3S,4S,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol
Standard InChI InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18-,19+,20+/m0/s1
Standard InChIKey BSRUJCFCZKMFMB-YGHPHNMRSA-N
Isomeric SMILES COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@]4(C=C)O)O
SMILES COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O
Canonical SMILES COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O
Description 3-hydroxyquinine is a cinchona alkaloid. It derives from a quinine and a quinine(1+). It is a conjugate base of a 3-hydroxyquininium.
Synonyms 3-hydroxyquinidine
3-hydroxyquinidine, (3alpha,9S)-isomer
3-hydroxyquinidine, (8alpha,9R)-isomer
3-hydroxyquinine
PubChem Compound 157225
Last Modified Nov 11 2021
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